molecular formula C18H13BrClNO B1372808 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride CAS No. 1160265-02-0

6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372808
CAS No.: 1160265-02-0
M. Wt: 374.7 g/mol
InChI Key: ISZRZRXMCQGVAM-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13BrClNO and a molecular weight of 374.66 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes a quinoline core substituted with a bromo group and an ethylphenyl group, along with a carbonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of reagents such as bromine and thionyl chloride under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle hazardous reagents like bromine and thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride depends on its specific application. In coupling reactions, for example, the bromo group participates in the oxidative addition step with a palladium catalyst, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The carbonyl chloride group can react with nucleophiles to form amides or esters, involving nucleophilic attack and subsequent elimination of chloride.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromo group and a carbonyl chloride group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

6-bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO/c1-2-11-3-5-12(6-4-11)17-10-15(18(20)22)14-9-13(19)7-8-16(14)21-17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZRZRXMCQGVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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